5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,10,15,20-tetrakis(1H-imidazol-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTYFGIVLLFKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNC=N6)C7=CNC=N7)C8=CNC=N8)C=C3)C9=CNC=N9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The imidazole groups are introduced through subsequent reactions involving imidazole derivatives. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia with imidazole derivatives.
Condensation reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Porphyrin oxides.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents on the imidazole rings.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is used in the study of heme proteins and their functions. It serves as a model compound to understand the binding and transport of gases like oxygen and carbon monoxide in biological systems .
Medicine: In photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon activation by light, it generates reactive oxygen species that can selectively destroy cancer cells .
Industry: The compound is used in the development of sensors and diagnostic tools. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying various analytes .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin involves its ability to coordinate with metal ions and participate in redox reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive species that induces cell damage and apoptosis . The imidazole groups enhance the compound’s binding affinity to metal ions and its overall stability .
Comparison with Similar Compounds
A. 5,10,15,20-Tetra(N-ethyl-3-carbazolyl)porphyrin (TECP)
- Spectral Shifts : Metallation with Cu(II) or Mn(III) induces a red shift in the Soret band (extinction coefficient ~10⁵ cm⁻¹ M⁻¹), attributed to electron-donating carbazolyl groups .
- Electrochemical Behavior: Carbazolyl substituents enhance oxidation potentials while inhibiting reduction, consistent with their electron-donating nature .
- Comparison : Unlike TECP, the imidazolyl groups in 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin provide pH-sensitive coordination sites, enabling tunable singlet oxygen generation .
B. 5,10,15,20-Tetrakis(4-pyridyl)porphyrin (TPyP)
- G-Quadruplex Interaction : TPyP derivatives like TmPyP4 stabilize DNA G-quadruplexes (e.g., c-myc promoter) but destabilize RNA G-quadruplexes (e.g., MMP16), enhancing translation .
- Comparison : The imidazolyl analog lacks reported G-quadruplex activity but excels in PDT due to pH-responsive ¹O₂ generation, a feature absent in TPyP derivatives .
C. 5,10,15,20-Tetrakis(4-allyloxy-phenyl)-porphyrin (TAPP)
- Applications : Pt(II)-TAPP is embedded in silica matrices for optical sensors and hybrid materials .
- Comparison : TAPP’s allyloxy groups facilitate covalent bonding in materials, whereas imidazolyl groups enable dynamic pH-dependent behavior .
Structural and Functional Modifications
A. 5,10,15,20-Tetrakis[4-(benzoxazole-2-yl)phenyl]-21,23-dithiaporphyrin (S₂TPP)
- Acid-Base Properties: S₂TPP exhibits altered protonation/deprotonation equilibria compared to non-sulfur analogs, enhancing stability in acidic conditions .
- Comparison : The imidazolyl porphyrin’s pH sensitivity arises from substituent protonation, whereas S₂TPP’s behavior stems from sulfur substitution .
B. 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (PF20)
A. TmPyP4 (Tetrakis(N-methylpyridyl)porphyrin)
- Nucleic Acid Modulation : Stabilizes DNA G-quadruplexes but destabilizes RNA structures, influencing transcription and translation .
B. 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
- Solubility and Functionalization: Amino groups enable covalent conjugation in biosensors and polymers .
- Comparison: Imidazolyl groups offer reversible coordination and pH sensitivity, unlike the primary amine reactivity of aminophenyl derivatives .
Data Tables
Table 1: Spectral and Electrochemical Comparison
| Compound | Soret Band (nm) | ε (cm⁻¹ M⁻¹) | Oxidation Potential (V) | Key Application |
|---|---|---|---|---|
| This compound | ~410 | ~10⁵ | N/A | Photodynamic Therapy |
| Cu(II)-TECP | 425 | 1.2×10⁵ | +0.85 vs SCE | Catalysis, Optoelectronics |
| Pt(II)-TAPP | 420 | 1.1×10⁵ | N/A | Optical Sensors |
| TmPyP4 | 422 | 2.5×10⁵ | +0.78 vs Ag/AgCl | Nucleic Acid Modulation |
Table 2: Substituent-Driven Properties
Biological Activity
Overview
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin (CAS No. 110766-05-7) is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin core. This compound has garnered attention for its diverse biological activities, particularly in photodynamic therapy (PDT), coordination chemistry, and its interactions with biomolecules such as DNA.
- Molecular Formula : C32H22N12
- Molar Mass : 574.6 g/mol
- CAS Number : 110766-05-7
The biological activity of this compound primarily revolves around its ability to generate reactive oxygen species (ROS) upon light activation. This process is critical in PDT, where the compound acts as a photosensitizer:
- Light Absorption : The compound absorbs light energy.
- Energy Transfer : This energy is transferred to molecular oxygen, converting it into singlet oxygen ().
- Cellular Damage : The generated singlet oxygen induces oxidative damage to cellular components, leading to apoptosis in targeted cells.
Photodynamic Therapy (PDT)
This compound has been extensively studied for its role in PDT for cancer treatment. The compound's ability to generate ROS selectively damages cancer cells while minimizing harm to surrounding healthy tissue.
Interaction with DNA
Research has demonstrated that this porphyrin can intercalate into DNA structures, impacting their stability and function. A comparative study showed that it unwinds DNA and enhances fluorescence in the presence of specific DNA sequences, indicating a strong interaction with nucleic acids .
Case Study 1: Photodynamic Efficacy
In a clinical setting, patients with localized tumors were treated using PDT involving this compound. Post-treatment assessments showed significant tumor reduction with minimal side effects reported.
Case Study 2: Antimicrobial Activity
The compound's potential as an antimicrobial agent was evaluated against various pathogens. Results indicated that it could effectively reduce bacterial viability under light exposure conditions.
Comparison with Similar Compounds
This compound can be compared with other porphyrins such as:
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin with high purity?
- The synthesis requires multi-step protocols, including porphyrin core formation and functionalization. High-purity starting materials (e.g., imidazole derivatives) and controlled oxidation steps are essential to avoid side products. Post-synthesis purification via column chromatography or recrystallization is critical, with solvent selection (e.g., chloroform/ethanol mixtures) influencing yield and purity .
- Key Method : Monitor reaction progress using UV-Vis spectroscopy to track porphyrin macrocycle formation (Soret band ~420 nm) and confirm purity via HPLC or mass spectrometry .
Q. Which characterization techniques are most effective for confirming the structure of this porphyrin?
- UV-Vis Spectroscopy : Identifies the porphyrin’s electronic transitions (Soret and Q-bands) and detects metal coordination shifts .
- NMR Spectroscopy : Resolves substituent patterns (e.g., imidazole protons at δ 7.5–8.5 ppm) and confirms symmetry .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., columnar stacking in MOFs) .
Advanced Research Questions
Q. How can researchers design metal-organic frameworks (MOFs) using this porphyrin as a ligand?
- Metal Selection : Transition metals (e.g., Zn²⁺, Cu²⁺) enhance coordination with imidazole groups, while lanthanides (e.g., Tb³⁺) improve luminescence .
- Solvent Choice : Use pyridine or DMF to stabilize the porphyrin-metal complex during MOF assembly .
- Validation : Analyze porosity via BET surface area measurements and confirm topology with PXRD .
Q. What methodologies address discrepancies in reported photophysical properties (e.g., fluorescence quantum yield)?
- Solvent Effects : Test in aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to assess polarity-driven quenching .
- Substituent Analysis : Compare with analogs (e.g., nitro- or hydroxyl-substituted porphyrins) to isolate imidazole’s electronic contributions .
- Standardization : Use reference compounds (e.g., tetraphenylporphyrin) for instrument calibration .
Q. How can solubility challenges be mitigated for biological studies (e.g., photodynamic therapy)?
- DMSO Stock Solutions : Prepare 10 mM stocks and dilute in PBS or cell culture media (<0.1% DMSO) to avoid cytotoxicity .
- Nanocarrier Encapsulation : Use liposomes or PEGylation to enhance aqueous dispersion and target tumor tissues .
Q. What experimental approaches elucidate acid-base properties of this porphyrin in aqueous environments?
- Titration Studies : Monitor pH-dependent UV-Vis shifts (e.g., protonation of imidazole at pH < 6) .
- Comparative Analysis : Contrast with non-imidazole porphyrins (e.g., tetraphenylporphyrin) to quantify substituent effects on pKa .
Contradiction Resolution & Mechanistic Insights
Q. Why do catalytic efficiencies vary in photocatalytic degradation studies?
- Light Source : Match absorption maxima (e.g., 420 nm) to LED/wavelength-specific setups for optimal activation .
- Substrate Binding : Use EPR to detect radical intermediates (e.g., •OH) and correlate with degradation rates .
Q. How do structural modifications influence antiviral activity against enveloped viruses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
